Cas no 67730-45-4 (Benzenemethanol, 4-hydroxy-2,3-dimethyl-)
Benzenemethanol, 4-hydroxy-2,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, 4-hydroxy-2,3-dimethyl-
- 4-(Hydroxymethyl)-2,3-dimethylphenol
- 2,3-Dimethyl-4-hydroxybenzyl alcohol
- 67730-45-4
- SCHEMBL3468895
- CS-0436139
-
- Inchi: 1S/C9H12O2/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4,10-11H,5H2,1-2H3
- InChI Key: ORCNKGOYUZZCQF-UHFFFAOYSA-N
- SMILES: C1(CO)=CC=C(O)C(C)=C1C
Computed Properties
- Exact Mass: 152.083729621Da
- Monoisotopic Mass: 152.083729621Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.5Ų
Benzenemethanol, 4-hydroxy-2,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006015-250mg |
2,3-Dimethyl-4-hydroxybenzyl alcohol |
67730-45-4 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A010006015-500mg |
2,3-Dimethyl-4-hydroxybenzyl alcohol |
67730-45-4 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A010006015-1g |
2,3-Dimethyl-4-hydroxybenzyl alcohol |
67730-45-4 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506806-250mg |
4-(Hydroxymethyl)-2,3-dimethylphenol |
67730-45-4 | 98% | 250mg |
¥5569.00 | 2024-05-04 |
Benzenemethanol, 4-hydroxy-2,3-dimethyl- Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Benzenemethanol, 4-hydroxy-2,3-dimethyl-
Benzenemethanol, 4-Hydroxy-2,3-Dimethyl: A Comprehensive Overview
Benzenemethanol, 4-hydroxy-2,3-dimethyl, also known by its CAS number 67730-45-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with hydroxyl and methyl groups, along with a methoxy group. The presence of these functional groups imparts it with distinctive chemical properties that make it valuable in both academic research and industrial applications.
The synthesis of Benzenemethanol, 4-hydroxy-2,3-dimethyl involves several methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields and purity levels. These methods not only enhance the scalability of production but also align with the growing demand for sustainable chemical processes.
In terms of applications, Benzenemethanol, 4-hydroxy-2,3-dimethyl has found extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to act as a chiral auxiliary has been particularly advantageous in asymmetric synthesis strategies. For example, studies have demonstrated its utility in the preparation of enantiomerically enriched compounds with high optical purity. This capability is crucial in drug development where stereochemistry plays a pivotal role in determining therapeutic efficacy.
Beyond pharmaceuticals, this compound has also gained attention in materials science for its potential as a building block in the construction of advanced materials such as polymers and coordination complexes. Its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal candidate for designing self-assembled structures with tailored properties. Recent research has explored its role in creating stimuli-responsive materials that exhibit reversible changes in response to external stimuli like temperature or pH.
The environmental impact of Benzenemethanol, 4-hydroxy-2,3-dimethyl has also been a topic of interest among scientists. Studies have investigated its biodegradation pathways under various environmental conditions to assess its potential risks to ecosystems. Findings indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in the environment. However, further research is needed to fully understand its behavior under different environmental scenarios.
In conclusion, Benzenemethanol, 4-hydroxy-2,3-dimethyl (CAS No: 67730-45-4) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in both academic research and industrial processes. As advancements continue to be made in synthetic methodologies and application development, this compound is poised to play an even more significant role in shaping future innovations across various fields.
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